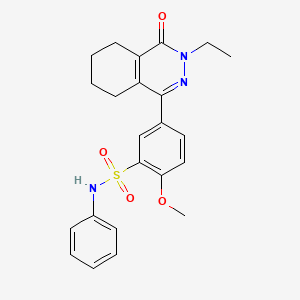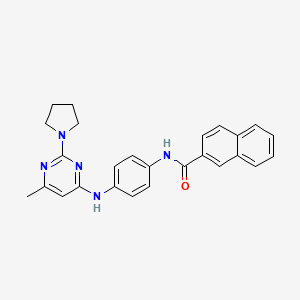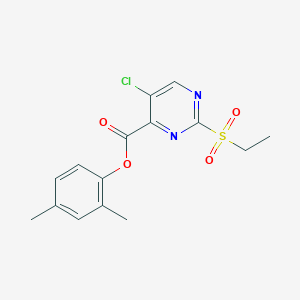![molecular formula C19H15N3O3S2 B11308467 7,8-dimethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11308467.png)
7,8-dimethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,8-dimethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including a thiophene ring, a thiadiazole ring, and a chromene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under acidic conditions.
Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced by reacting the chromene derivative with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride.
Attachment of the Thiophene Ring: The thiophene ring can be attached through a coupling reaction with a suitable thiophene derivative, such as 5-methylthiophene-2-carboxylic acid, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
化学反応の分析
反応の種類
7,8-ジメチル-N-[3-(5-メチルチオフェン-2-イル)-1,2,4-チアゾール-5-イル]-4-オキソ-4H-クロメン-2-カルボキサミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化して、対応するスルホキシドまたはスルホンを形成することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して、カルボニル基をアルコールに還元することができます。
置換: この化合物は、特にチオフェン環とチアゾール環で、ハロゲン化アルキルやアシルクロリドなどの試薬を使用して、求核置換反応を受けることができます。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、過酸化水素
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム
カップリング試薬: N,N'-ジシクロヘキシルカルボジイミド(DCC)
脱水剤: オキシ塩化リン
生成される主要な生成物
スルホキシドとスルホン: 酸化反応によって生成されます
アルコール: 還元反応によって生成されます
置換誘導体: 求核置換反応によって生成されます
4. 科学研究への応用
7,8-ジメチル-N-[3-(5-メチルチオフェン-2-イル)-1,2,4-チアゾール-5-イル]-4-オキソ-4H-クロメン-2-カルボキサミドは、次のようないくつかの科学研究への応用があります。
科学的研究の応用
7,8-dimethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
作用機序
7,8-ジメチル-N-[3-(5-メチルチオフェン-2-イル)-1,2,4-チアゾール-5-イル]-4-オキソ-4H-クロメン-2-カルボキサミドの作用機序は、特定の分子標的や経路との相互作用に関係しています。この化合物は、酵素や受容体に結合し、それらの活性を調節して、さまざまな生物学的効果をもたらす可能性があります。 たとえば、特定のキナーゼの活性を阻害し、癌細胞の増殖を抑制し、アポトーシスを誘導する可能性があります .
6. 類似化合物の比較
類似化合物
1-[1-(2,5-ジメチルチオフェン-3-イル)エチル]-1-ヒドロキシウレア: 抗炎症剤.
1-(2,5-ジメチルチオフェン-3-イル)-3-(5-メチル-1H-イミダゾール-4-イル)プロパン-1-オン: アルツハイマー病の治療に使用されるセロトニン拮抗薬.
独自性
7,8-ジメチル-N-[3-(5-メチルチオフェン-2-イル)-1,2,4-チアゾール-5-イル]-4-オキソ-4H-クロメン-2-カルボキサミドは、複数の複素環を組み合わせているために独特です。この構造上の複雑さにより、生物学的標的との多様な相互作用が可能になり、さまざまな用途に適した汎用性の高い化合物となります。
類似化合物との比較
Similar Compounds
1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea: An anti-inflammatory agent.
1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one: A serotonin antagonist used in the treatment of Alzheimer’s disease.
Uniqueness
7,8-dimethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with biological targets, making it a versatile compound for various applications.
特性
分子式 |
C19H15N3O3S2 |
|---|---|
分子量 |
397.5 g/mol |
IUPAC名 |
7,8-dimethyl-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C19H15N3O3S2/c1-9-4-6-12-13(23)8-14(25-16(12)11(9)3)18(24)21-19-20-17(22-27-19)15-7-5-10(2)26-15/h4-8H,1-3H3,(H,20,21,22,24) |
InChIキー |
DLLNQHIOFBVHHY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=NC(=NS3)C4=CC=C(S4)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-methyl-3-phenylpropyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11308389.png)
![4-fluoro-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11308403.png)
![2-(2-{5-[(E)-2-(4-fluorophenyl)ethenyl]-1,2,4-oxadiazol-3-yl}phenoxy)-1-(3-methylpiperidin-1-yl)ethanone](/img/structure/B11308409.png)
![4-methoxy-N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]benzamide](/img/structure/B11308417.png)
![1-(Morpholin-4-yl)-2-{2-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenoxy}ethanone](/img/structure/B11308422.png)
![7,8-dimethyl-N-[2-(morpholin-4-yl)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11308429.png)
![2-[3-(Diethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11308441.png)
![5-[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]-N-(4-methylbenzyl)-1H-pyrazole-3-carboxamide](/img/structure/B11308446.png)
![N-(2,6-dimethylphenyl)-2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide](/img/structure/B11308449.png)
![5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(1-methyl-3-phenylpropyl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B11308452.png)
![5-chloro-2-[(4-ethylphenoxy)methyl]-1H-benzimidazole](/img/structure/B11308455.png)



